molecular formula C19H16N4O4 B2545377 methyl 5-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)furan-2-carboxylate CAS No. 912622-01-6

methyl 5-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)furan-2-carboxylate

Cat. No.: B2545377
CAS No.: 912622-01-6
M. Wt: 364.361
InChI Key: DAQHXLVCWHWNOW-UHFFFAOYSA-N
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Description

Methyl 5-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)furan-2-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a p-tolyl group at the 1-position and a furan-2-carboxylate ester moiety linked via a methylene bridge. The compound’s synthesis likely involves multi-step reactions, including cyclization and substitution steps, as observed in analogous pyrazolo-pyrimidine derivatives .

Properties

IUPAC Name

methyl 5-[[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4/c1-12-3-5-13(6-4-12)23-17-15(9-21-23)18(24)22(11-20-17)10-14-7-8-16(27-14)19(25)26-2/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQHXLVCWHWNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(O4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize methyl 5-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)furan-2-carboxylate, one begins with the core structure of furan-2-carboxylate, which undergoes several steps of functionalization. This involves the formation of the pyrazolo[3,4-d]pyrimidine ring through cyclization reactions, followed by the introduction of a p-tolyl group. Each step requires precise reaction conditions such as controlled temperature, pH, and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up by optimizing the reaction conditions, using continuous flow reactors to maintain a steady production rate. Automation and in-line monitoring techniques ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)furan-2-carboxylate undergoes various chemical reactions, including:

  • Oxidation

  • Reduction

  • Substitution

Common Reagents and Conditions: These reactions typically require specific reagents. Oxidation might involve using reagents like hydrogen peroxide or potassium permanganate, whereas reduction could employ agents like lithium aluminium hydride. Substitution reactions may use alkyl halides or nucleophiles under conditions such as reflux in an organic solvent.

Major Products: The major products from these reactions depend on the specific functional groups being targeted. Oxidation might result in carboxylate derivatives, while reduction could yield alcohols or amines. Substitution reactions could introduce new alkyl or aryl groups into the compound.

Scientific Research Applications

Chemistry: This compound is used in studying reaction mechanisms and the synthesis of other complex molecules due to its diverse reactivity.

Biology and Medicine: In biological research, it serves as a lead compound for drug development, particularly targeting enzymes or receptors involved in disease processes. Its potential bioactivity makes it a candidate for anticancer, antiviral, or anti-inflammatory agents.

Industry: In the industrial sector, it's applied in the development of new materials with specific properties, such as enhanced stability or bioavailability, crucial in pharmaceuticals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core is crucial for binding to these targets, often inhibiting their activity. Pathways involved typically include signal transduction cascades that regulate cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substituent combination. Below is a comparative analysis with key analogues:

Compound Name Core Structure Key Substituents Biological/Physical Properties Source
Methyl 5-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)furan-2-carboxylate Pyrazolo[3,4-d]pyrimidin-4-one p-Tolyl (1-position), furan-2-carboxylate Not reported; inferred moderate solubility due to ester group N/A (Target)
Ethyl 2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetate Pyrazolo[3,4-d]pyrimidin-4-one Methyl (1-position), ethyl acetate Likely lower polarity than target
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Pyrazolo[3,4-d]pyrimidin-4-one tert-Butyl, fluoro-hydroxyphenyl Enhanced hydrogen bonding potential
Example 64 (Chromenone-pyrazolo[3,4-c]pyrimidine hybrid) Pyrazolo[3,4-c]pyrimidine Chromen-4-one, fluorophenyl High melting point (303–306°C)

Key Observations:

  • Substituent Impact on Solubility: The methyl furan-2-carboxylate group in the target compound may enhance solubility in organic solvents compared to ethyl esters (e.g., ) but reduce aqueous solubility relative to hydroxylated analogues (e.g., ).
  • Thermal Stability: Chromenone hybrids (e.g., ) exhibit high melting points (>300°C), suggesting that bulkier substituents increase crystallinity. The target compound’s melting point is likely lower due to its flexible methylene bridge.
  • Bioactivity Potential: Fluorinated and hydroxylated derivatives (e.g., ) are common in kinase inhibitors, while chromenone hybrids () are associated with anticancer activity. The p-tolyl group in the target compound may confer selectivity toward aromatic-binding receptors.

Biological Activity

Methyl 5-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)furan-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article reviews its synthesis, mechanisms of action, biological activities, and potential applications based on diverse scientific literature.

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through the condensation of p-tolylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with formamide.
  • Esterification : The final step involves esterification with methyl bromoacetate under basic conditions to yield the desired compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity by blocking substrate access. This inhibition may occur through competitive, non-competitive, or allosteric mechanisms .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. For example:

  • In Vitro Studies : Compounds related to this structure have been evaluated for their antiproliferative effects against various cancer cell lines. In one study, derivatives exhibited significant growth inhibition across multiple cancer types, with some compounds showing IC50 values comparable to established inhibitors .

Enzymatic Inhibition

The compound has also been investigated for its inhibitory effects on specific kinases involved in cancer progression:

  • Dual CDK2/TRKA Inhibition : Research has demonstrated that certain pyrazolo[3,4-d]pyrimidine derivatives act as dual inhibitors of CDK2 and TRKA kinases. For instance, some derivatives displayed IC50 values as low as 0.09 µM against CDK2 and showed promising antiproliferative activity across various cancer cell lines .

Case Studies

Several studies have explored the biological activities of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on Dual Kinase Inhibition :
    • Objective : To evaluate the inhibitory effects on CDK2 and TRKA.
    • Results : Compounds exhibited significant inhibition with IC50 values indicating potent activity against these targets.
    • : These findings suggest potential for developing new anticancer therapeutics based on this scaffold .
  • Antiproliferative Activity Assessment :
    • Methodology : Compounds were tested against a panel of 60 human cancer cell lines.
    • Findings : Notable growth inhibition was observed, with some compounds achieving over 40% inhibition across multiple cell lines.
    • Implications : Highlights the potential for these compounds in cancer treatment strategies .

Comparative Analysis

Compound NameStructureIC50 (µM)Biological Activity
This compoundPyrazolo[3,4-d]pyrimidineTBDAnticancer
Compound A (similar derivative)Pyrazolo[3,4-d]pyrimidine0.09CDK2 Inhibitor
Compound B (related structure)Pyrazolo[3,4-d]pyrimidineTBDTRKA Inhibitor

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